![molecular formula C11H12N4O B7510007 N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide, commonly known as TPA023, is a compound that belongs to the class of drugs known as GABA-A receptor positive allosteric modulators. It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
TPA023 works by binding to the GABA-A receptor and enhancing the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
TPA023 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to an increase in the inhibitory neurotransmitter GABA. This results in a decrease in neuronal excitability and anxiolytic, antidepressant, and antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using TPA023 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the GABA-A receptor and its role in various neurological and psychiatric disorders. However, one limitation of using TPA023 in lab experiments is that it is not selective for the GABA-A receptor and can also bind to other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on TPA023. One area of interest is the development of more selective GABA-A receptor positive allosteric modulators that can target specific subtypes of the receptor. Another area of interest is the investigation of the long-term effects of TPA023 on the brain and its potential for neuroprotection. Finally, there is also interest in exploring the potential therapeutic applications of TPA023 in other neurological and psychiatric disorders.
Synthesis Methods
TPA023 can be synthesized using a variety of methods, including the reaction of 4-(1,2,4-triazol-1-yl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization, and its identity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
TPA023 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has shown promise in clinical trials for the treatment of anxiety and depression.
properties
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-11(16)14-9-3-5-10(6-4-9)15-8-12-7-13-15/h3-8H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINQXHGCAZJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.